H-Arg(Boc)2-OH
Description
Contextual Significance of Arginine Residue Protection in Peptide Chemistry
The guanidino group of arginine is highly basic, with a pKa value around 12.5, meaning it is protonated and positively charged under most physiological and synthetic conditions. nih.gov While this charge is often crucial for the biological activity of peptides, it poses significant hurdles during chemical synthesis. nih.govnih.gov The primary reasons for protecting the arginine side chain are:
Preventing Side Reactions: The nucleophilic nature of the guanidino group can lead to undesirable side reactions during peptide coupling steps. A major issue is the potential for δ-lactam formation, an intramolecular cyclization that results in the loss of the arginine residue and the formation of an ornithine derivative. nih.gov Protecting the guanidino group mitigates this and other potential side reactions. nih.govresearchgate.net
Improving Solubility: The high polarity and charge of the unprotected arginine side chain can lead to poor solubility of the growing peptide chain in the organic solvents commonly used in solid-phase peptide synthesis (SPPS). nih.gov Protecting groups can increase the lipophilicity of the arginine residue, thereby improving solubility and facilitating smoother synthesis.
Avoiding Unwanted Interactions: The unprotected guanidinium (B1211019) group can engage in unwanted electrostatic interactions with other residues or the solid support, potentially leading to aggregation or hindering subsequent reaction steps.
Historical Development and Evolution of Arginine Protecting Groups
The quest for the ideal arginine protecting group has been a long and evolving journey in peptide chemistry. Early strategies in Boc-based SPPS utilized the nitro (NO2) and tosyl (Tos) groups. peptide.com While effective to a degree, these groups presented their own set of challenges.
Nitro (NO2): The NO2 group, while preventing guanidino side reactions, requires harsh cleavage conditions, typically involving strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com Furthermore, its removal can sometimes lead to the formation of ornithine byproducts. peptide.com
Tosyl (Tos): Similar to the nitro group, the tosyl group also necessitates strong acid cleavage with HF. nih.govpeptide.com
Aryl Sulfonyl Derivatives: The advent of Fmoc/tBu chemistry spurred the development of more acid-labile sulfonyl-based protecting groups. These include the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. nih.govub.eduresearchgate.net These groups offer progressively greater acid lability, with Pbf being the most commonly used in modern Fmoc SPPS due to its relatively mild cleavage conditions (typically with trifluoroacetic acid, TFA). nih.govreddit.com However, even these can be slow to cleave, especially in arginine-rich sequences, and the cleaved protecting groups can lead to side reactions with sensitive residues like tryptophan. ub.edugoogle.com
This continuous search for more robust and versatile protecting groups led to the exploration of alternative strategies, including the use of multiple, simpler protecting groups on the same functional moiety.
Rationale for Bis-tert-butyloxycarbonyl (Boc) Protection of the Arginine Guanidino Moiety
The use of two Boc groups to protect the guanidino side chain of arginine, as seen in H-Arg(Boc)2-OH, offers a distinct approach with several advantages. This strategy involves masking the two terminal nitrogens of the guanidino group.
The primary rationale for this bis-Boc protection includes:
Acid Lability: The Boc groups are readily cleaved under standard acidic conditions (e.g., TFA), which are compatible with many solid-phase synthesis strategies, particularly those employing Fmoc for Nα-protection. iris-biotech.de
Orthogonality: In the context of Fmoc-SPPS, the side-chain Boc groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine), ensuring the side chain remains protected throughout peptide elongation. iris-biotech.de The Boc groups are then removed simultaneously with other tert-butyl-based side-chain protecting groups and cleavage from the resin in the final TFA step. iris-biotech.de
Utility in Specific Applications: Studies have shown that for the synthesis of peptides containing short-chain arginine analogs, such as 2-amino-3-guanidinopropionic acid (Agp), bis-Boc protection of the side chain provides the best results. iris-biotech.de This highlights the utility of this protection scheme for non-standard amino acids where steric or electronic factors may complicate the use of single, bulky protecting groups. iris-biotech.de
While the bulky nature of the two Boc groups might in some cases necessitate longer coupling times, the robust protection and clean deprotection often outweigh this consideration. advancedchemtech.com
Overview of this compound as a Key Protected Arginine Derivative
This compound, or 2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid, is an arginine derivative where the α-amino group is free, and the side-chain guanidino group is protected by two Boc groups. nih.gov This makes it a valuable building block for peptide synthesis, particularly in strategies where the N-terminus needs to be coupled to a resin or another amino acid.
The compound's structure provides a balance of reactivity and stability. The free α-amino group is available for standard peptide bond formation, while the fully protected guanidino side chain prevents unwanted side reactions. Its application is particularly noted in the synthesis of complex or modified peptides where complete and reliable side-chain protection is paramount. For instance, it has been used in the synthesis of amino acid prodrugs of cytotoxic anthraquinones. biosynth.combiomol.com
The properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | 2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid nih.gov |
| Molecular Formula | C16H30N4O6 nih.gov |
| Molecular Weight | 374.43 g/mol nih.gov |
| Protection Scheme | Bis-Boc on the guanidino side chain |
| Cleavage Conditions | Acidic (e.g., TFA) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-15(2,3)25-13(23)19-12(20-14(24)26-16(4,5)6)18-9-7-8-10(17)11(21)22/h10H,7-9,17H2,1-6H3,(H,21,22)(H2,18,19,20,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNUPWUTFZOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Arg Boc 2 Oh and Its Nα Protected Analogues
Direct Synthetic Strategies for H-Arg(Boc)2-OH
The direct synthesis of this compound requires the selective protection of the arginine side-chain guanidino group. This process is challenging due to the high basicity and nucleophilicity of the guanidino moiety.
The successful bis-Boc protection of the guanidino group hinges on carefully optimized reaction parameters, primarily pH and the choice of solvent.
The guanidino group of arginine is strongly basic, with a pKa value of approximately 12.5, meaning it is typically protonated under physiological conditions. Current time information in Bangalore, IN.ug.edu.plresearchgate.net To achieve effective acylation with di-tert-butyl dicarbonate (B1257347) ((Boc)2O), the guanidinium (B1211019) ion must be deprotonated to its neutral, nucleophilic form. This necessitates the use of a strong base and careful pH control.
Research indicates that maintaining a highly alkaline environment is critical. For instance, synthetic procedures often involve adjusting the reaction mixture to a pH of 12 by adding a base like 4 N sodium hydroxide. google.com This ensures that the guanidino group is sufficiently deprotonated to react with the protecting agent. In some modification protocols, a pH range of 7.5–7.8 in a borate (B1201080) buffer has been utilized, although for bis-Boc protection, higher pH values are more common. ias.ac.in The protection of the guanidino function is essential to prevent side reactions such as intramolecular cyclization that forms δ-lactam derivatives. ug.edu.plthieme-connect.de
The choice of solvent significantly impacts the yield and efficiency of the bis-Boc protection. A variety of organic solvents and solvent systems have been explored to optimize the reaction. Common solvents include dioxane, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dichloromethane (B109758) (DCM). google.commdpi.comfishersci.co.uk
Optimization studies have shown that solvent and base combinations are key to maximizing yields. For example, in the synthesis of related protected guanidines, reactions using triethylamine (B128534) (TEA) as a base in dimethylformamide (DMF) achieved a 76% yield, which increased to 84% on a gram scale. mdpi.com The use of other bases like N,N-diisopropylethylamine (DIPEA) and sodium hydride (NaH) has also been reported, with varying success. mdpi.com Biphasic systems, such as chloroform (B151607) and water with sodium bicarbonate as the base, are also employed for Boc protection of amines. fishersci.co.uk
Table 1: Optimization of Reaction Conditions for Guanidine (B92328) Protection
This table is based on findings for the synthesis of related disubstituted guanidines, illustrating the impact of different solvents and bases.
| Entry | Base | Solvent(s) | Conditions | Yield (%) | Reference |
| 1 | Triethylamine (TEA) | Acetonitrile/Water | Room Temp | Low | mdpi.com |
| 2 | DIPEA | Dichloromethane (DCM) | Reflux | 88% | mdpi.com |
| 3 | Sodium Hydride (NaH) | Not specified | Not specified | 70% | mdpi.com |
| 4 | Triethylamine (TEA) | Dimethylformamide (DMF) | Not specified | 76% | mdpi.com |
Influence of pH Control in Guanidino Protection Regimes
Regioselectivity Control in Bis-Boc Derivatization of Arginine
A critical aspect of the synthesis is controlling the regioselectivity to ensure that both Boc groups are installed on the terminal ω- and ω'-nitrogens of the guanidino group. This Nω,Nω'-bis-Boc protection effectively masks the nucleophilicity of the side chain. nih.gov The resulting N,N'-di-Boc-protected guanidine moiety is significantly less basic and nucleophilic, which is ideal for preventing side reactions during subsequent synthetic steps, such as peptide coupling. thieme-connect.de Reagents like 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine have been developed to facilitate this specific guanidinylation under mild conditions. researchgate.net
After the reaction is complete, the desired this compound product must be isolated and purified. Standard procedures involve a combination of extraction and chromatographic techniques. An aqueous workup with pH adjustments is common; for instance, after the reaction, the mixture might be acidified to pH 3-4 for extraction purposes. google.com The final product can be further purified using silica (B1680970) gel column chromatography to remove unreacted starting materials and by-products. mdpi.com
Synthetic Protocols for Nα-Protected this compound Analogues
In peptide synthesis, particularly Fmoc-based SPPS, the α-amino group of the arginine derivative must also be protected. Therefore, Nα-protected analogues like Fmoc-Arg(Boc)2-OH are of significant importance.
The synthesis of these analogues typically involves the use of a starting material where the α-amino group is already protected (e.g., Fmoc-Arg-OH) followed by the bis-Boc protection of the guanidino side chain under the optimized conditions described previously.
A notable analogue is Fmoc-aza-Arg(Boc)2, a precursor for aza-peptides. One synthetic route to this compound involves the guanylation of an N-Fmoc-N'-(3-aminopropyl)hydrazine intermediate. This reaction is carried out using N,N′-bis(tert-butoxycarbonyl)-N″-triflylguanidine ((BocNH)2C=NTf) as the guanylating agent and triethylamine (TEA) as the base in 1,4-dioxane. kirj.ee This method provides a more efficient pathway compared to older methods involving reductive alkylation. kirj.ee
Studies on the stability of Fmoc-Arg(Boc)2-OH have shown that it can slowly degrade in solvents like DMF and N-butylpyrrolidone (NBP) over time, primarily yielding the mono-protected version. nih.gov However, its stability over a period of up to one week is generally sufficient for its use in automated peptide synthesizers. nih.gov
Table 2: Research Findings on Nα-Protected Analogues
| Compound | Synthetic Precursor | Key Reagents | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Fmoc-Arg(Boc)2-OH | Fmoc-Arg-OH | (Boc)2O, Base | DMF, NBP | Sufficiently stable for SPPS but degrades over long periods. | nih.gov |
| Fmoc-aza-Arg(Boc)2 | N-Fmoc-N'-(3-aminopropyl)hydrazine | (BocNH)2C=NTf, TEA | 1,4-Dioxane | Synthesis via hydrazine (B178648) alkylation is efficient. | kirj.ee |
Fmoc-Arg(Boc)2-OH Synthesis Protocols
The synthesis of Nα-Fmoc-Nω,Nω'-bis(Boc)-L-arginine (Fmoc-Arg(Boc)2-OH) is a cornerstone for the solid-phase peptide synthesis (SPPS) of arginine-containing peptides. The dual protection of the guanidino group with tert-butyloxycarbonyl (Boc) groups prevents side reactions, such as lactamization, which can be problematic with other protecting group strategies. nih.gov
Stepwise Protection Approaches in Fmoc-Arg(Boc)2-OH Synthesis
Another stepwise approach, analogous to the synthesis of similar compounds like Fmoc-Arg(Pbf)-OH, involves a more extended sequence:
Esterification: Protection of the carboxylic acid of arginine.
Nα-Protection: Introduction of a temporary protecting group, such as Boc, on the alpha-amino group.
Guanidino Protection: Introduction of the desired protecting groups (in this case, two Boc groups) onto the side-chain guanidino function.
Nα-Deprotection: Removal of the temporary alpha-amino protecting group.
Saponification: Deprotection of the carboxyl group.
Final Nα-Protection: Introduction of the final Fmoc group onto the alpha-amino group. google.com
Novel and Economical Synthetic Routes for Fmoc-Arg(Boc)2-OH
Efforts to improve the synthesis have led to more streamlined and cost-effective protocols. A notably efficient method starts from Fmoc-Ornithine hydrochloride (Fmoc-Orn·HCl). researchgate.netresearchgate.net This precursor is reacted with a powerful guanylating agent, N,N'-di-Boc-N''-triflylguanidine, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). This approach consolidates the guanylation step and has been reported to produce Fmoc-Arg(Boc)2-OH in excellent yield, representing a more economical and efficient alternative to the multi-step stepwise protection methods. researchgate.netresearchgate.net
| Synthetic Route | Starting Material | Key Reagents | Reported Overall Yield | Number of Steps |
| Stepwise (Cu Complex) | Cu(II)-Ornithine Complex | 1-Guanylpyrazole derivative, Fmoc-OSu, EDTA | ~65% tandfonline.com | 2 |
| Novel (Direct Guanylation) | Fmoc-Orn·HCl | N,N'-di-Boc-N''-triflylguanidine, DIEA | High/Excellent researchgate.netresearchgate.net | 1 |
Application of Alternative Alkylation Routes for Protected Hydrazine Derivatives
An alternative strategy for creating arginine analogues involves the synthesis and manipulation of protected hydrazine derivatives to form aza-peptides. The synthesis of the aza-arginine precursor, specifically Fmoc-aza-Arg(Boc)2, utilizes an alkylation pathway that is shorter and more efficient than older reductive alkylation methods. kirj.ee
This synthetic route proceeds via an aza-ornithine precursor. The key steps involve:
Alkylation: Mono-protected hydrazines are alkylated. For example, N-(Fmoc)hydrazine can be alkylated with a suitably protected 3-bromopropylamine (B98683) derivative. kirj.ee
Deprotection and Guanylation: The terminal amino group of the propyl side chain is deprotected and then converted into the Nω,Nω'-di-Boc-guanidyl group. This is achieved using a guanylating agent like N,N′-di-Boc-N″-trifluoromethanesulfonyl-guanidine in the presence of triethylamine. kirj.ee
This pathway avoids the condensation and reduction steps characteristic of reductive alkylation and does not require expensive oxidizing agents. kirj.ee The use of trifluoroacetyl as a temporary protecting and activating group on a hydrazine nitrogen has also been shown to be effective for selective alkylation, followed by removal under reductive or hydrolytic conditions. cdnsciencepub.com
Z-Arg(Boc)2-OH Synthesis Protocols
The benzyloxycarbonyl (Z) protected analogue, Z-Arg(Boc)2-OH, is another important derivative, particularly in solution-phase synthesis. A high-yielding synthesis starts from Z-Orn-OH. researchgate.net This starting material is reacted with N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea to form the tris-protected arginine derivative. researchgate.netnih.gov This method provides a direct route to the desired product with good yields. The resulting N(alpha, omega, omega')-tris-alkoxycarbonyl arginines have been shown to produce peptides of higher purity compared to those synthesized using older derivatives like Boc-Arg(Tos). nih.gov The fully protected side chain in compounds like Boc-Arg(Z)2-OH is particularly useful in applications requiring the reduction of arginine derivatives to optically active aldehydes, where other protecting groups might lead to byproducts. peptide.com
Green Chemistry Principles in this compound Synthesis
The synthesis of protected amino acids like this compound and its derivatives is intrinsically linked to the broader field of peptide synthesis, which has traditionally been a wasteful process, particularly in its solid-phase applications (SPPS). lu.se A major focus of green chemistry in this area is the reduction and replacement of hazardous solvents.
Solvent Selection and Minimization
Traditional peptide synthesis and associated protection/deprotection steps heavily rely on polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM). tandfonline.com These solvents are effective but pose significant health and environmental risks; DMF and NMP are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. lu.setandfonline.com
The principles of green chemistry drive the search for safer, more sustainable solvent alternatives. Key considerations for a "green" solvent in this context include:
Effective dissolution of reagents and amino acids.
Adequate swelling of the resin support in SPPS.
Low toxicity and environmental impact.
Derivation from renewable resources where possible.
Research has identified several promising greener solvents and solvent systems:
| Green Solvent/System | Key Properties & Applications | Source(s) |
| N-Butylpyrrolidinone (NBP) | Structurally similar to NMP but not classified as reprotoxic. Shows comparable resin swelling to DMF. | lu.setandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | An ether-based solvent considered a greener alternative to DCM and THF. | lu.sepeptide.comacsgcipr.org |
| γ-Valerolactone (GVL) | A biomass-derived solvent that has been used for microwave-assisted green SPPS. | peptide.com |
| Anisole/NOP Mixture | A mixture of Anisole and N-octylpyrrolidone (NOP) (e.g., 75:25) has been shown to solubilize Fmoc amino acids and effectively swell polystyrene resins. | kvinzo.comtandfonline.com |
| Deep Eutectic Solvents (DESs) | A mixture of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (pTSA) has been used as a reactive medium for efficient N-Boc deprotection at room temperature. | mdpi.com |
| Water | Used in catalyst-free systems for Boc protection/deprotection, offering significant environmental benefits. | tandfonline.com |
| Solvent-Free Methods | Mechanochemical ball milling with p-toluenesulfonic acid has been used for the solvent-free deprotection of N-Boc groups. | scirp.org |
The move towards greener solvents also involves minimizing their use. This includes optimizing washing steps in SPPS and employing highly efficient, one-pot reactions where possible to reduce the number of solvent-intensive workup and purification procedures. peptide.com For critical steps like Boc deprotection, replacing traditional reagents like trifluoroacetic acid (TFA) in DCM with alternatives like p-toluenesulfonic acid in a greener solvent or in a deep eutectic solvent represents a significant step toward more sustainable chemical synthesis. acsgcipr.orgmdpi.com
Atom Economy Considerations in Synthetic Route Design
The synthesis of peptides containing arginine is particularly affected by these considerations. The guanidinium side chain of arginine requires robust protection to prevent side reactions during peptide chain elongation. rsc.org Protecting groups such as 2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl (Pbf) are commonly used; however, their large molecular weight significantly reduces atom economy. For instance, the incorporation of a single Fmoc/Pbf protected arginine can cause the atom economy to drop from a baseline of 36% to 24%. rsc.org Similarly, the atom economy for Fmoc-Arg(Pbf)-OH has been calculated at 0.27, which is substantially lower than that for a simpler protected amino acid like Fmoc-Phe-OH at 0.40. mdpi.com
For H-Arg(Boc)₂-OH, the two tert-butyloxycarbonyl (Boc) groups used to protect the guanidinium function have a combined molecular weight of 200.2 g/mol . When combined with an Nα-protecting group like Fmoc, as in Fmoc-Arg(Boc)₂-OH, the total mass of the protecting groups is substantial, leading to poor atom economy. While minimal-protection strategies in solid-phase peptide synthesis (SPPS) aim to improve efficiency by avoiding side-chain protection where possible, the Nα-protecting group (most commonly Fmoc) remains a primary contributor to low atom economy in the iterative process. scribd.com The choice of protecting group strategy is therefore a trade-off between reaction security, yield, and green chemistry principles, with derivatives like H-Arg(Boc)₂-OH presenting a significant challenge to maximizing atom economy.
| Amino Acid Derivative | Protecting Group(s) | Atom Economy (%) | Reference |
|---|---|---|---|
| General Iterative Step | N/A (Baseline) | 36% | rsc.org |
| Fmoc-Arg(Pbf)-OH | Fmoc, Pbf | 24% | rsc.org |
| Fmoc-His(Trt)-OH | Fmoc, Trt | 22% | rsc.org |
Industrial-Scale Production and Process Engineering Considerations
The transition from laboratory-scale synthesis to industrial production of H-Arg(Boc)₂-OH and its Nα-protected analogues, such as Fmoc-Arg(Boc)₂-OH, requires significant process engineering and optimization to ensure scalability, safety, and cost-effectiveness.
Scaling up the synthesis of protected amino acids involves moving from laboratory glassware to large, specialized chemical reactors. For analogous processes involving protected arginine derivatives, industrial-scale batch production often employs reactors with capacities ranging from 300 to 500 liters, equipped with automated systems for controlling critical parameters like temperature and pH. A single batch in a 300 L reactor can process significant quantities of starting material, such as 50 kg of a protected arginine precursor.
Key challenges in scaling up include:
Heat Transfer : Protection and deprotection steps can be exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure product stability. fiveable.mewhiterose.ac.uk
Mass Transfer : In solid-phase peptide synthesis (SPPS), the rate of reaction can be limited by the diffusion of reagents into the resin beads. Using smaller resin beads (e.g., <100 µm diameter) with low cross-linking can facilitate better mass transfer. google.com
Mixing : Ensuring homogenous mixing of the resin slurry, reagents, and solvents in a large vessel is essential for consistent reaction kinetics. whiterose.ac.uk
To address these challenges, various reactor designs are employed:
Batch Reactors : These are standard in chemical manufacturing and often feature baffles and specialized agitators for effective mixing. For SPPS, they are designed to handle the filtering and washing of the solid support resin. peptide.com
Continuous Stirred Tank Reactors (CSTRs) : These offer advantages for specific steps by enabling continuous processing. A well-designed CSTR for peptide synthesis incorporates high-shear mixing, automated pH control, and internal cooling coils to manage reaction exotherms precisely. whiterose.ac.uk
Variable Bed Flow Reactors (VBFRs) : In this continuous flow design, the solid support is packed into a column whose volume can automatically adjust to the swelling and shrinking of the resin during the coupling and deprotection cycles. This technology allows for optimized synthesis conditions at a small scale to be directly translated to large-scale production with nearly identical purity profiles. vapourtec.com
| Reactor Type | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Batch Reactor | Large volume (300-500L), automated T/pH control, agitators. | Versatile, well-established technology for large quantities. | Mixing efficiency, heat dissipation, mass transfer limitations. | |
| Continuous Stirred Tank Reactor (CSTR) | Continuous reagent feed and product removal, high-shear mixing, internal cooling. | Precise control of reaction conditions, potential for higher productivity. | Complex setup, potential for side reactions if residence time is not optimized. | whiterose.ac.uk |
| Variable Bed Flow Reactor (VBFR) | Packed bed of resin, automated volume adjustment, single-pass reagent flow. | Excellent scalability from optimization to production, high efficiency. | Specialized equipment, primarily for SPPS. | vapourtec.com |
The economic viability of producing H-Arg(Boc)₂-OH derivatives on an industrial scale is heavily influenced by the cost of raw materials, process efficiency, and waste management. Protected arginine derivatives are notoriously expensive; for example, on a 100-gram scale, Fmoc-Arg(Pbf)-OH can be approximately ten times more costly than Fmoc-Phe-OH. mdpi.com This high cost underscores the need for highly efficient and optimized synthetic processes.
Key strategies for improving cost-effectiveness and efficiency include:
Reagent Optimization : The stoichiometry of expensive reagents, such as the protecting agents (e.g., Boc₂O) and coupling agents, is carefully optimized. Methods that reduce the required equivalents of a costly material can significantly lower production costs. google.com
Solvent Recycling : Peptide synthesis is solvent-intensive. Industrial processes incorporate technologies like centrifugal extractors and falling-film evaporators to recover and recycle solvents like tetrahydrofuran (THF), which can reduce solvent waste by as much as 30%.
Minimizing Side Reactions : Efficiency is directly tied to minimizing yield-reducing side reactions. For Fmoc-Arg(Boc)₂-OH, a significant issue is its high propensity to form δ-lactam as a side product during the activation step of coupling. mdpi.com This side reaction consumes the activated amino acid, leading to low coupling efficiency and requiring repeated couplings, which increases reagent consumption and process time. mdpi.com Careful control of activation time and reaction conditions is therefore essential for an efficient process.
Mechanistic Investigations and Reaction Engineering of H Arg Boc 2 Oh
Reaction Pathway Investigations During Peptide Coupling
Mechanistic Studies of δ-Lactam Formation
A significant side reaction associated with the use of arginine derivatives in peptide synthesis is the intramolecular cyclization to form a δ-lactam. biosynth.comdiva-portal.org This process involves the nucleophilic attack of the side-chain guanidino group on the activated C-terminal carboxyl group, leading to the formation of a stable six-membered ring and rendering the arginine residue unavailable for further coupling. rsc.org
Studies have shown that H-Arg(Boc)2-OH is particularly susceptible to δ-lactam formation. mdpi.comnih.gov The di-Boc protecting group on the guanidino function has been identified as inducing more δ-lactam formation compared to other protecting group strategies. nih.gov Research comparing different Nα-protected arginine derivatives, including Fmoc-Arg(Boc)2-OH, has demonstrated that the (Boc)2 protection leads to the fastest kinetics of δ-lactam formation. mdpi.comnih.gov This rapid cyclization can significantly reduce coupling efficiency. mdpi.comresearchgate.net In one study, the high rate of δ-lactam formation with Fmoc-Arg(Boc)2-OH resulted in a coupling efficiency of only 28%. mdpi.comnih.gov
The general mechanism for δ-lactam formation is illustrated below:
Figure 1: Mechanism of δ-lactam formation. R represents H or a protecting group.
Image adapted from Amino Acid-Protecting Groups, Chemical Reviews, 2009, Vol. 109, No. 6 2481. ug.edu.pl
Factors Influencing δ-Lactam Formation Kinetics
Several factors have been identified that influence the rate of δ-lactam formation when using this compound and its Nα-protected analogues.
Protecting Groups: The nature of the protecting groups on both the α-amino and the side-chain guanidino group plays a crucial role. The (Boc)2 side-chain protection is highly prone to this side reaction. nih.govnih.gov Comparative studies have shown that other protecting groups, such as Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) and NO2, exhibit a lower tendency for δ-lactam formation under similar conditions. mdpi.comnih.gov
Coupling Method: The choice of carboxyl-activating procedure significantly impacts the extent of δ-lactam formation. The use of mixed anhydride (B1165640) coupling procedures has been shown to induce more δ-lactam formation. nih.gov
Solvent: The reaction solvent can influence the rate of intramolecular cyclization. Studies have indicated that solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) can facilitate this side reaction. rsc.orgnih.gov The stability of Fmoc-Arg(Boc)2-OH has been observed to degrade over time in both DMF and NBP. mdpi.comnih.govresearchgate.net
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate δ-lactam formation, leading to lower coupling yields compared to reactions run at room temperature. researchgate.net
Amino Component Protection: The nature of the protecting group on the carboxyl group of the amino component being coupled can also influence the outcome. Amide, benzyl, and methyl ester-protected amino acids have been found to generate more δ-lactam compared to those protected with tert-butyl groups. nih.gov
| Arginine Derivative | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
|---|---|---|---|
| Fmoc-Arg(Boc)2-OH | 60 | 28 | mdpi.comnih.gov |
| Fmoc-Arg(Pbf)-OH | 12 (at 30 min) | >99 | mdpi.comnih.gov |
| Fmoc-Arg(NO2)-OH | <3 | >99 | mdpi.comnih.gov |
Strategies for Mitigation and Suppression of δ-Lactam Formation
Given the propensity of this compound to form δ-lactam, several strategies have been investigated to minimize this side reaction.
Choice of Protecting Group: The most effective strategy is to select an alternative side-chain protecting group for arginine that is less prone to cyclization. Groups like Pbf and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) are commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) and show a reduced tendency for lactam formation compared to (Boc)2. mdpi.comnih.govug.edu.pl The NO2 protecting group has also been revisited and demonstrated to effectively prevent δ-lactam formation. nih.gov
Optimization of Coupling Conditions: Using coupling reagents that decrease the activity of the intermediate active ester can help minimize lactam formation. For instance, the use of carbodiimides in the presence of HOBt (Hydroxybenzotriazole) derivatives can reduce the reactivity of the O-acylisourea intermediate. ug.edu.pl
Solvent Selection: Employing binary solvent mixtures can be a tool to mitigate side reactions. The polarity of the solvent system can be adjusted to disfavor the intramolecular cyclization pathway. rsc.org
Temperature Control: Avoiding elevated temperatures during the coupling of arginine derivatives can significantly reduce the rate of lactam formation. researchgate.net
Iterative Couplings: While not always cost-effective, performing double or multiple couplings can help to ensure that the desired peptide bond is formed before the competing lactam formation can occur to a significant extent. rsc.org
Despite these strategies, completely abolishing δ-lactam formation has proven difficult, and it is often considered an almost inevitable side reaction that must be carefully managed in each specific synthesis. nih.gov
Analysis of Racemization Pathways at the C-Terminal Amino Acid Residue
Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a critical issue in peptide synthesis. uni-kiel.de This can occur during the activation of the C-terminal amino acid, proceeding through two main base-catalyzed pathways: direct enolization (abstraction of the α-proton) or, more commonly, the formation of a 5(4H)-oxazolone intermediate. uni-kiel.demdpi.comnih.gov This oxazolone (B7731731) is a chirally unstable intermediate that can lead to the formation of the undesired D-isomer. thieme-connect.de
Role of Nα-Protecting Groups in Maintaining Stereochemical Integrity
The Nα-protecting group is paramount in preventing racemization. thieme-connect.dethieme-connect.de Urethane-type protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are highly effective at suppressing racemization. thieme-connect.de The electronic properties of the urethane (B1682113) linkage make the formation of the oxazolone intermediate energetically unfavorable. thieme-connect.de In contrast, Nα-acyl protecting groups (like acetyl or benzoyl) readily allow for oxazolone formation, making the corresponding amino acid derivatives highly susceptible to racemization during coupling. wiley-vch.de
Active Ester Formation and Reactivity in this compound Coupling
Peptide bond formation is typically achieved by activating the carboxylic acid of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. thieme-connect.de One common method is the formation of an active ester. thieme-connect.de An active ester is an ester where the alkoxy group is replaced by an electron-withdrawing moiety, which enhances the electrophilicity of the carbonyl carbon. thieme-connect.de
When coupling this compound (or its Nα-protected form), the carboxylic acid is activated in situ using a coupling reagent (e.g., a carbodiimide (B86325) like DCC or DIC) often in the presence of an additive like HOBt or OxymaPure. nih.govug.edu.plluxembourg-bio.com This forms a highly reactive intermediate, such as an O-acylisourea or a benzotriazolyl ester. ug.edu.plthieme-connect.de This active ester then reacts with the free amino group of the growing peptide chain to form the desired peptide bond.
Influence of tert-Butyl Cation Formation During Deprotection
To mitigate the detrimental effects of tert-butyl cations, scavenging agents are incorporated into the cleavage cocktail. researchgate.net These molecules are designed to react with and neutralize the carbocations before they can modify the peptide. researchgate.net The effectiveness of a scavenger is related to its ability to compete with the peptide for reaction with the t-butyl cations. researchgate.net
Commonly used scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like ethanedithiol (EDT). researchgate.net TIS is particularly effective at scavenging tert-butyl cations. researchgate.net Thioanisole (B89551) is another scavenger that can suppress side reactions, especially those involving tryptophan. peptide.com Studies have shown that a combination of scavengers can be more effective. For instance, the combined use of thioanisole and dimethyl sulfide (B99878) (DMS) has been shown to be beneficial in reducing S-tbutylation of cysteine. acs.org The choice and concentration of scavengers are critical parameters that need to be optimized for each specific peptide synthesis to ensure efficient deprotection while minimizing side reactions. acs.org
Below is a table summarizing common scavengers and their effectiveness:
Table 1: Efficacy of Common Scavengers in Preventing Alkylation| Scavenger | Target Side Reactions | Efficacy & Notes |
|---|---|---|
| Triisopropylsilane (TIS) | General tert-butyl cation scavenging | Highly effective at trapping tert-butyl cations. researchgate.net |
| Water | General tert-butyl cation scavenging | Commonly used, often in combination with other scavengers. acs.org |
| Ethanedithiol (EDT) | General tert-butyl cation scavenging, Trp oxidation | Good scavenger for t-butyl cations and helps prevent tryptophan oxidation. |
| Thioanisole | Tryptophan modification | Helps suppress side reactions involving tryptophan residues. peptide.com |
| Dimethyl sulfide (DMS) | Cysteine S-tbutylation | Used in combination with other scavengers to reduce S-tbutylation. acs.org |
| p-Cresol | General scavenging | A common scavenger used in t-Boc/Bzl peptide synthesis. researchgate.net |
Steric and Electronic Effects on Coupling Efficiency
The bulky nature of the two Boc groups on the arginine side chain of this compound introduces significant steric hindrance. reddit.com This bulkiness can influence the efficiency of the coupling reaction during peptide synthesis.
The steric bulk of the bis-Boc protection on the arginine side chain can impede the approach of the activated carboxyl group of the incoming amino acid to the free amine of the growing peptide chain. This can lead to slower reaction kinetics and may require longer coupling times or more potent coupling reagents to achieve high yields. researchgate.net Some studies have indicated that the coupling rates of bis-Boc-protected arginine are low. researchgate.net In some cases, to improve coupling efficiency, elevated temperatures and prolonged coupling times (e.g., 16 hours) may be necessary. iris-biotech.de
The steric hindrance of this compound has been observed to be significant, with some researchers noting very poor coupling outcomes, potentially exacerbated by heating methods like microwaving. reddit.com This suggests that while the bis-Boc protection effectively prevents side reactions at the guanidino group, it presents a challenge for achieving efficient and rapid peptide bond formation.
Kinetic and Thermodynamic Aspects of Protecting Group Stability and Cleavage
The stability of the protecting groups on the arginine derivative is crucial for the successful synthesis of peptides. The Fmoc group on the alpha-amine and the Boc groups on the side chain must remain stable under their respective orthogonal conditions and be cleanly removed when desired.
Fmoc-Arg(Boc)2-OH has been found to be compatible with common solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). researchgate.net However, studies have shown that it can slowly degrade over time in both solvents. researchgate.netmdpi.com The primary degradation product is the mono-Boc protected derivative. researchgate.netmdpi.com Despite this degradation, solutions of Fmoc-Arg(Boc)2-OH in DMF and NMP can generally be stored for up to a week, making it suitable for use in automated peptide synthesizers. researchgate.net The rate of degradation has been observed to be slightly higher in NBP (N-butylpyrrolidone, a greener alternative to NMP) compared to DMF over longer periods. researchgate.netmdpi.com When studied at an elevated temperature of 45°C in the presence of the coupling additive OxymaPure, the degradation was slightly faster, but still considered compatible with standard coupling reaction times of up to 4 hours. mdpi.com
Table 2: Stability of Fmoc-Arg(Boc)2-OH in Different Solvents
| Solvent | Stability Observation | Degradation Product |
|---|---|---|
| DMF | Stable for up to one week at room temperature; slight degradation over time. researchgate.netmdpi.com | Mono-Boc protected derivative. researchgate.netmdpi.com |
| NMP | Similar stability to DMF. | Not specified, but likely mono-Boc. |
A significant side reaction for activated arginine derivatives during coupling is the formation of δ-lactam. This intramolecular cyclization renders the amino acid derivative unable to couple to the growing peptide chain, thus reducing the yield of the desired product. nih.gov
Research comparing Fmoc-Arg(Boc)2-OH with other arginine derivatives, such as those protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and NO2, has shown that Fmoc-Arg(Boc)2-OH exhibits the fastest kinetics for δ-lactam formation. nih.gov This rapid side reaction can lead to significantly lower coupling efficiencies. nih.gov One study reported a coupling efficiency of only 28% for Fmoc-Arg(Boc)2-OH due to this side reaction. nih.gov The tendency to form δ-lactam is a critical factor to consider when choosing a protecting group strategy for arginine in peptide synthesis.
Kinetics of Boc Group Removal via Acidolysis
The removal of the tert-butyloxycarbonyl (Boc) protecting groups from the guanidino function of arginine is a critical step in peptide synthesis, typically achieved through acidolysis. The kinetics of this deprotection are significantly influenced by the acid strength, its concentration, and the reaction medium.
The mechanism for the acid-catalyzed cleavage of a Boc group proceeds via protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com This is followed by the rate-determining step: the fragmentation of the protonated intermediate to form a stable tert-butyl carbocation and a carbamic acid. masterorganicchemistry.comresearchgate.net The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (in this case, the deprotected guanidinium (B1211019) group) and carbon dioxide. masterorganicchemistry.com
For H-Arg(Boc)₂-OH and its N-terminally protected derivatives like Fmoc-Arg(Boc)₂-OH, both Boc groups on the side chain are typically removed simultaneously using a strong acid cocktail, commonly 95% TFA in water (TFA/H₂O 95:5), with the reaction reaching completion in approximately one hour at room temperature. nih.gov
Kinetic studies on the deprotection of other Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid, particularly with acids like hydrochloric acid (HCl). researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov In contrast, when using TFA, a large excess of the acid is often required to achieve a practical reaction rate. researchgate.netnih.gov The deprotection can be performed using neat TFA or TFA diluted in a suitable organic solvent. google.com
Table 1: Kinetic Parameters for Boc Group Removal via Acidolysis
| Parameter | Description | Typical Conditions/Observations | Source(s) |
|---|---|---|---|
| Reaction | Acid-catalyzed hydrolysis of the tert-butyl carbamate groups. | Cleavage of both Boc groups from the arginine side chain. | masterorganicchemistry.comnih.gov |
| Reagent | Strong acids. | Trifluoroacetic acid (TFA) is most common; HCl can also be used. | researchgate.netnih.govfishersci.co.uk |
| Kinetics | Second-order dependence on acid concentration has been observed for some Boc-protected amines with HCl. | The rate is highly dependent on the nature and concentration of the acid. | researchgate.netnih.gov |
| Completion Time | ~1 hour. | For Fmoc-Arg(Boc)₂-OH using a TFA/H₂O (95:5) mixture at room temperature. | nih.gov |
| Mechanism | A1-type mechanism. | Involves initial protonation of the carbamate followed by unimolecular cleavage to form a tert-butyl cation. | masterorganicchemistry.comresearchgate.net |
Solvent System Influence on Reaction Outcomes and Selectivity
The polarity of the solvent plays a significant role. unive.it While polar solvents are often necessary to dissolve the protected amino acid and the growing peptide chain, they can also favor certain side reactions. unive.itacs.org The most common solvents employed in peptide synthesis are highly polar, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). unive.itrsc.org
A major challenge associated with the use of Arg(Boc)₂ derivatives is the high propensity for δ-lactam formation, an intramolecular cyclization side reaction. Research has shown that Fmoc-Arg(Boc)₂-OH exhibits the fastest kinetics for δ-lactam formation compared to other arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH. nih.gov This side reaction leads to a loss of the desired product and complicates purification. The solvent environment can influence the rate of this undesirable cyclization.
Furthermore, the stability of the H-Arg(Boc)₂-OH derivative itself can be solvent-dependent. For instance, Fmoc-Arg(Boc)₂-OH has been observed to have limited stability in DMF, slowly degrading to the mono-Boc protected species. nih.gov This instability necessitates the preparation of solutions immediately before their use in automated peptide synthesizers. nih.gov
In the context of Boc group removal, the solvent serves to dilute the acid (e.g., TFA in DCM) and to act as a medium for the reaction. google.com The choice can affect the rate of deprotection and the solubility of the peptide. Greener solvent alternatives like propylene (B89431) carbonate have also been investigated for Boc deprotection steps to replace traditional solvents like DCM and DMF. rsc.org The selection of a solvent system must therefore balance the requirements for reagent solubility, reaction efficiency, and the suppression of side reactions like δ-lactam formation and racemization. unive.itacs.org
Table 2: Influence of Solvent Systems on Reactions Involving H-Arg(Boc)₂-OH
| Solvent System | Key Influence | Outcome/Selectivity Impact | Source(s) |
|---|---|---|---|
| Dimethylformamide (DMF) | High polarity, common in peptide synthesis. | Good solvent for many reagents but can promote δ-lactam formation. Fmoc-Arg(Boc)₂-OH shows limited stability in DMF. | nih.govunive.it |
| Dichloromethane (DCM) | Moderately polar, used in coupling and deprotection. | Often used as a diluent for TFA during Boc deprotection. | google.comrsc.org |
| Tetrahydrofuran (B95107) (THF) | Less polar than DMF. | Can be preferred over DMF to reduce racemization in some coupling reactions. | unive.it |
| Acetonitrile (B52724) (ACN) | Polar aprotic solvent. | Also considered as an alternative to DMF to potentially suppress racemization. | unive.it |
| Propylene Carbonate (PC) | Green polar aprotic solvent. | Investigated as a sustainable replacement for DMF and DCM in both coupling and Boc deprotection steps. | rsc.org |
| Aqueous Media | Used in certain "green chemistry" approaches. | Presents challenges with solubility for protected amino acids but is explored for sustainability. | unive.it |
Applications of H Arg Boc 2 Oh and Its Nα Protected Forms in Advanced Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and H-Arg(Boc)2-OH derivatives are integral to its success. In SPPS, a peptide chain is incrementally built on an insoluble polymer support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. core.ac.uk
Integration into Fmoc- and Boc-SPPS Protocols
The choice of protecting group strategy is fundamental to SPPS, with the two most prevalent methods being Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.denih.gov
Fmoc-SPPS: This is the most widely used strategy today. nih.govnih.gov It employs the base-labile Fmoc group for temporary protection of the α-amino group. iris-biotech.de The side-chain protecting groups, including the (Boc)2 on arginine, are acid-labile and are removed at the final cleavage step. iris-biotech.de This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy. iris-biotech.denih.gov Fmoc-Arg(Boc)2-OH is a commonly used derivative in this approach. advancedchemtech.com The coupling of this bulky derivative can be achieved using standard activating agents like TBTU or PyBOP®, though longer reaction times may be needed. advancedchemtech.com
Boc-SPPS: This was the original strategy developed by Merrifield. nih.govpeptide.com It utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). peptide.comnih.gov The side-chain protecting groups are typically benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage from the resin. nih.govpeptide.com While less common now due to the harshness of HF, Boc-SPPS remains valuable for the synthesis of certain peptides, including long polypeptides and those prone to aggregation during Fmoc synthesis. iris-biotech.denih.govnih.gov
| Strategy | Nα-Protecting Group | Nα-Deprotection | Side-Chain Protection (e.g., for Arg) | Final Cleavage/Deprotection |
| Fmoc-SPPS | Fmoc (base-labile) | Base (e.g., piperidine) iris-biotech.de | Acid-labile (e.g., Boc, Pbf, Trt) iris-biotech.de | Strong acid (e.g., TFA) iris-biotech.de |
| Boc-SPPS | Boc (acid-labile) | Mild acid (e.g., TFA) peptide.com | Strong acid-labile (e.g., Tos, Bzl) peptide.compeptide.com | Strong acid (e.g., HF) nih.gov |
Strategies for Arginine-Rich Peptide Synthesis
Synthesizing peptides rich in arginine presents unique challenges due to the basic and bulky nature of the guanidinium (B1211019) side chain. These peptides have a tendency to aggregate, which can hinder coupling reactions and lead to incomplete synthesis. nih.gov
Strategies to overcome these issues when using this compound derivatives include:
Optimized Coupling Conditions: Using potent activating agents and extended coupling times can help to drive the reaction to completion, even with sterically hindered residues.
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures like β-sheets, which contribute to aggregation.
Microwave-Assisted SPPS: The application of microwave energy can enhance reaction kinetics, leading to more efficient coupling.
Alternative Protecting Groups: In some cases, replacing arginine with derivatives like α-amino-3-guanidino-propionic acid (Agp) has been shown to increase the stability of the resulting peptide against degradation by serum proteases without compromising antimicrobial activity. nih.gov
Methodological Advancements and Challenges in SPPS with this compound Derivatives
While a valuable tool, the use of this compound derivatives is not without its challenges. One significant issue is the potential for δ-lactam formation, an intramolecular side reaction that can lead to the termination of the peptide chain. mdpi.com
Recent research has focused on:
Comparing Protecting Groups: Studies have compared the stability and tendency for δ-lactam formation of different arginine derivatives, such as Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(NO2)-OH. mdpi.com One study found that Fmoc-Arg(Boc)2-OH showed the fastest kinetics for δ-lactam formation, which could result in lower coupling efficiency. mdpi.com
Solvent Effects: The choice of solvent can influence the stability of the protecting groups. For instance, Fmoc-Arg(Boc)2-OH has been observed to degrade slowly in both DMF and NBP over time. mdpi.com
Minimizing Side Reactions: To mitigate side reactions like diketopiperazine formation, especially in sequences with consecutive arginines, strategies such as shortening coupling times and using specific coupling reagents are employed.
Design and Functionalization of Polymeric Supports for SPPS
The solid support, or resin, is a critical component of SPPS. core.ac.uk The choice of resin influences the conditions required for cleavage and the C-terminal functionality of the final peptide. thermofisher.com
Common Resins: Polystyrene-based resins, such as Merrifield resin, are widely used. core.ac.ukpeptide.com Modifications, like the incorporation of polyethylene (B3416737) glycol (PEG), have led to supports with improved swelling properties and solvation of the growing peptide chain. core.ac.ukthermofisher.com
Linkers: A linker is a chemical moiety that connects the peptide to the resin. core.ac.uk The lability of the linker to acid determines the conditions needed to release the peptide. thermofisher.comgoogle.com For example, resins with chlorotrityl or trityl linkers allow for cleavage under milder acidic conditions, which can be advantageous for sensitive peptides. google.com
The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved by treatment with a strong acid, often in the presence of "scavengers" to trap reactive carbocations that are released. thermofisher.comsigmaaldrich.com
Cleavage Cocktails: The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide. thermofisher.com For peptides containing arginine protected with groups like Pbf, a high concentration of TFA is generally used. thermofisher.com
Reaction Time: The time required for complete cleavage and deprotection can vary. While many peptides are cleaved from the resin within two hours, those with multiple arginine residues may require longer reaction times to ensure complete removal of the protecting groups. nih.govthermofisher.com For instance, peptides containing Arg(Tos) might need up to two hours for cleavage. sigmaaldrich.com Monitoring the deprotection process over time using techniques like HPLC is often recommended to determine optimal conditions. thermofisher.com
Solution-Phase Peptide Synthesis Applications
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of peptides and for the synthesis of protected peptide fragments that can be later joined together. peptide.comrsc.org
H-Arg(Z)2-OH, a derivative where the guanidino group is protected by two benzyloxycarbonyl (Z) groups, has been utilized in solution-phase synthesis. peptide.com This derivative provides full protection of the arginine side chain, which is crucial for applications requiring subsequent chemical modifications. peptide.com For example, it has been successfully used in the synthesis of an optically active aldehyde from an arginine derivative, a reaction where other protected arginines led to significant byproducts. peptide.com
Synthesis of Peptide Analogues and Peptidomimetics
The modification of native peptide structures is a key strategy in medicinal chemistry to enhance biological activity, improve stability against enzymatic degradation, and modulate pharmacokinetic properties. This compound and its derivatives are instrumental in creating such analogues, including aza-peptides and homoarginine-containing peptides.
Preparation of Aza-Arginine Precursors
Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are an important class of peptidomimetics. This modification can lead to compounds with a longer biological half-life. The synthesis of the required aza-amino acid building blocks can be complex, particularly for residues with functionalized side chains like arginine.
A noteworthy route for preparing the Fmoc-aza-Arg(Boc)2 precursor involves a multi-step synthesis starting from mono-protected hydrazines. iris-biotech.dekirj.ee This method is considered more efficient than earlier strategies that relied on the reductive alkylation of protected hydrazines with carbonyl compounds. iris-biotech.dekirj.ee A key step in this improved pathway is the conversion of a protected aza-ornithine precursor into the desired aza-arginine building block. iris-biotech.decaymanchem.com The synthesis begins with the alkylation of a protected hydrazine (B178648), such as Fmoc-hydrazine, with an N-protected 3-bromopropylamine (B98683) derivative to form a double-protected aza-ornithine precursor. iris-biotech.de Subsequently, the side-chain amino group is converted to the N,N'-di-Boc-protected guanidyl group using a guanylating agent like N,N′-di-Boc-N″-Tf-guanidine. caymanchem.com This pathway avoids the more challenging steps of condensation and reduction and does not require expensive oxidizing agents. kirj.ee
Table 1: Synthetic Approaches for Aza-Arginine Precursor
| Method | Key Steps | Advantages |
|---|---|---|
| Hydrazine Alkylation | 1. Alkylation of mono-protected hydrazine with a protected 3-bromopropylamine.2. Guanylation of the resulting aza-ornithine precursor's side chain. | Shorter, more efficient, avoids costly reagents. iris-biotech.dekirj.ee |
| Reductive Amination | 1. Guanylation of 3-aminopropanol.2. Oxidation to 3-(Nω,Nω-di-Boc-guanidyl)propanal.3. Reductive amination with Fmoc hydrazine. | An earlier, established method for aza-amino acid synthesis. kirj.ee |
Synthesis of Homoarginine Derivatives
Homoarginine, which contains an additional methylene (B1212753) group in its side chain compared to arginine, is another important analogue used in peptide science. The incorporation of homoarginine can render peptides resistant to proteolysis by enzymes like trypsin. medchemexpress.com Nα-protected forms of this compound are valuable in the synthesis of peptides containing homoarginine and its derivatives. For instance, Fmoc-β³-hArg(Boc)₂-OH has been utilized in the manual solid-phase synthesis of β³-oligoarginines. These syntheses can be performed using either single amino acid couplings or, more effectively, through dimer-fragment coupling strategies.
Role in the Synthesis of Peptide-Drug Conjugate (PDC) Precursors
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that link a cytotoxic drug (payload) to a peptide that targets specific cells, such as cancer cells. google.combiosynth.com The linker connecting the peptide and the drug is a critical component, and in some cases, can be constructed from amino acid derivatives.
While direct and extensive use of this compound as a linker in major PDCs is not widely documented, its derivatives and conceptually similar building blocks play a role in this field. For example, Boc-Arg(Boc)2-OH has been employed in the synthesis of amino acid prodrugs of cytotoxic anthraquinones, which demonstrates its utility in linking a bioactive small molecule to an amino acid carrier to potentially improve targeting or solubility. caymanchem.comnih.gov
Furthermore, a closely related derivative, Fmoc-D-homoArg(Et)2-OH, has been identified as a component that can be used to create a cleavable linker for antibody-drug conjugates (ADCs), a class of bioconjugates analogous to PDCs. medchemexpress.com The use of a homoarginine derivative suggests that arginine-like structures can be incorporated into linker technologies, where their specific chemical properties can be exploited for controlled drug release.
Methodological Application in Probing Protein Interactions and Structural Biology
The precise structure and sequence of a peptide are critical for its interaction with biological targets like receptors and enzymes. This compound and its Nα-protected counterparts serve as essential tools for synthesizing modified peptides used to investigate these interactions.
In one study focused on probing melanocortin receptor selectivity, Fmoc-Arg(Boc)2-OH was specifically chosen for the solid-phase synthesis of peptide analogues. acs.org The robust di-Boc protection of the guanidino group was crucial to prevent unwanted acylation of the guanidino nitrogen during a chloroacetic anhydride (B1165640) acylation step elsewhere in the molecule. acs.org This highlights the importance of the protection strategy in enabling specific chemical modifications for structure-activity relationship studies.
Another powerful technique to study protein-peptide interactions is the use of amide-to-ester mutations within the peptide backbone. This modification, which involves replacing an α-amino acid with a corresponding α-hydroxy acid, removes a hydrogen-bond donor (the amide N-H) and weakens the hydrogen-bond acceptor capability of the adjacent carbonyl group. researchgate.net This allows researchers to quantify the contribution of specific backbone hydrogen bonds to binding affinity. The synthesis of these "depsipeptides" often employs standard Boc- or Fmoc-based solid-phase peptide synthesis (SPPS), where protected amino acids, including arginine derivatives, are incorporated alongside the α-hydroxy acid building blocks. researchgate.net
Furthermore, the synthesis of selectively isotope-labeled amino acids is a cornerstone of modern NMR spectroscopy for studying protein structure and dynamics. Synthetic routes have been developed to produce L-arginine with specific isotope patterns (e.g., ¹³C, ¹⁵N, ²H). These labeled arginines are then used in cell-based protein expression systems to generate proteins with NMR-active probes at defined positions, providing sensitive reporters of conformational changes and molecular interactions. The principles of protection and synthesis used for this compound are foundational to the organic synthesis portion of these advanced methodologies.
Table 2: Applications of Arginine Derivatives in Probing Biological Systems
| Application | Methodology | Role of Protected Arginine Derivative | Research Goal |
|---|---|---|---|
| Receptor Selectivity Studies | Solid-Phase Peptide Synthesis (SPPS) of analogues. | Fmoc-Arg(Boc)2-OH provides robust side-chain protection to prevent unwanted side reactions during synthesis. acs.org | To create peptide analogues with specific modifications to probe structure-function relationships with melanocortin receptors. acs.org |
| Protein-Peptide Interaction Probing | Amide-to-Ester Backbone Scanning (Depsipeptide Synthesis). | Boc-protected amino acids are used in the SPPS of peptides containing α-hydroxy acid substitutions. researchgate.net | To evaluate the energetic contribution of individual backbone hydrogen bonds to the stability of protein-peptide complexes. researchgate.net |
| Structural Biology | Synthesis of Isotopically Labeled Amino Acids. | Organic synthesis principles, including protection/deprotection, are used to create labeled arginine for incorporation into proteins. | To use NMR spectroscopy to study protein conformation, dynamics, and interactions at an atomic level. |
Comparative Assessment with Alternative Arginine Protecting Groups
Comparative Analysis of Guanidino Protection Strategies
The strongly basic nature of the arginine side chain necessitates protection to prevent side reactions and improve solubility in common SPPS solvents. nih.govmdpi.com A variety of protecting groups have been developed, each with distinct chemical properties that render them suitable for different synthetic strategies and peptide sequences.
The most prevalent protecting groups in modern Fmoc-based SPPS are the sulfonyl-based Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups. chempep.com The dual Boc protection of the guanidino group in H-Arg(Boc)2-OH presents a fundamentally different approach.
The bulky nature of the arginine side chain and its protecting group can present a challenge during peptide coupling. biotage.com Studies comparing the coupling efficiency of Fmoc-Arg(Boc)2-OH with Fmoc-Arg(Pbf)-OH have revealed significant differences. Fmoc-Arg(Boc)2-OH has been shown to have a much higher tendency to form δ-lactam, a side reaction that curtails coupling efficiency. mdpi.com In one study, Fmoc-Arg(Boc)2-OH exhibited a fast rate of δ-lactam formation (60%), leading to a low coupling efficiency of only 28%. mdpi.com In contrast, while Fmoc-Arg(Pbf)-OH also showed some δ-lactam formation, it was significantly less (12%) and ultimately achieved a high coupling efficiency (>99%) after 120 minutes. mdpi.com The steric hindrance of the Pbf group can slow down reaction kinetics, sometimes necessitating double coupling or extended reaction times to ensure complete incorporation. biotage.comgoogle.com
The stability of the protecting group throughout the iterative cycles of deprotection and coupling is paramount. Research has shown that Fmoc-Arg(Pbf)-OH is completely stable in common SPPS solvents like DMF and NBP, even at elevated temperatures in the presence of coupling additives like OxymaPure. nih.govmdpi.com In contrast, Fmoc-Arg(Boc)2-OH demonstrates limited stability, slowly degrading in both DMF and NBP over time. nih.govmdpi.com After 30 days at room temperature in DMF, the purity of an Fmoc-Arg(Boc)2-OH solution dropped to 51.2%, whereas Fmoc-Arg(Pbf)-OH remained at 100%. nih.gov While this degradation is slow enough to be compatible with standard automated synthesis protocols where solutions are used shortly after preparation, it is a significant consideration for longer-term storage or for syntheses requiring prolonged reaction times. nih.govmdpi.com The Pmc group is generally considered less stable than the Pbf group. peptide.com
Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in DMF at Room Temperature nih.gov
| Time (days) | Fmoc-Arg(Boc)2-OH (%) | Fmoc-Arg(Pbf)-OH (%) |
| 0 | 88.8 | 100 |
| 10 | 77.6 | 100 |
| 30 | 51.2 | 100 |
Orthogonality, the ability to selectively remove different protecting groups under distinct chemical conditions, is a cornerstone of modern peptide synthesis. iris-biotech.deorganic-chemistry.org The Pbf and Pmc groups are designed for the Fmoc/tBu strategy and are cleaved under strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. chempep.comiris-biotech.de The Pbf group is more acid-labile and is removed more rapidly than Pmc, making it the preferred choice, especially for peptides with multiple arginine residues or those also containing tryptophan, as it reduces the risk of side reactions. peptide.compeptide.com
The bis-Boc protection of this compound is also acid-labile and is removed under the same TFA conditions used for Pbf and Pmc. nih.gov This means that in an Fmoc-based strategy, both Boc and Pbf/Pmc side-chain protections are orthogonal to the base-labile Fmoc group. chempep.com However, the primary distinction arises in Boc-based SPPS. In this strategy, the Nα-Boc group is removed with milder acid at each cycle, while the side-chain protecting groups must remain stable. google.com For arginine in Boc-SPPS, groups like Tosyl (Tos) or Nitro (NO2) are traditionally used, as they require strong acid (like HF) for removal. peptide.com The use of H-Arg(Pbf)-OH is possible in Boc-SPPS, but careful control of deprotection conditions is required to ensure selective removal of the Nα-Boc group without premature cleavage of the Pbf group.
Classical protecting groups for arginine, such as nitro (NO2) and tosyl (Tos), were originally developed for Boc-based synthesis and are generally removed by very strong acids like anhydrous HF. nih.govresearchgate.net
Recent studies have revisited the NO2 group for Fmoc-SPPS. It has been shown to be highly effective at preventing δ-lactam formation, even more so than Pbf. nih.govmdpi.com Furthermore, like Pbf, Fmoc-Arg(NO2)-OH is completely stable in DMF and NBP solutions. nih.govmdpi.comresearchgate.net A key advantage of the NO2 group is its orthogonality, as it is stable to TFA. peptide.com This allows for the synthesis of protected peptide fragments. However, its removal has traditionally been a challenge, often requiring catalytic hydrogenation, which can have side effects on other residues. nih.gov Newer methods are being developed for on-resin removal using reagents like SnCl2 under mild acidic conditions. nih.govresearchgate.net
Compared to this compound, Fmoc-Arg(NO2)-OH offers superior stability and completely avoids the problematic δ-lactam formation. nih.govmdpi.com While the deprotection of the bis-Boc group is straightforward with standard TFA cocktails, the specialized deprotection required for the NO2 group offers a different layer of orthogonality that can be advantageous in specific synthetic designs. The Tos group is also very stable but requires harsh HF cleavage, making it less compatible with modern Fmoc-SPPS which aims to avoid such aggressive reagents. peptide.compeptide.com
Table 2: Comparative Summary of Arginine Protecting Groups
| Protecting Group | Primary Synthesis Strategy | Key Advantages | Key Disadvantages |
| (Boc)2 | Fmoc/tBu | Standard TFA deprotection nih.gov | Prone to δ-lactam formation, lower coupling efficiency, limited solution stability nih.govmdpi.com |
| Pbf | Fmoc/tBu | Good coupling efficiency, good stability, more labile than Pmc nih.govmdpi.compeptide.com | Can cause Trp alkylation, sterically hindered, expensive biotage.compeptide.comresearchgate.net |
| Pmc | Fmoc/tBu | Acid labile peptide.com | Less labile than Pbf, higher risk of Trp alkylation peptide.compeptide.com |
| NO2 | Boc/Bzl, Fmoc/tBu | Prevents δ-lactam formation, high stability, orthogonal to TFA nih.govmdpi.compeptide.com | Requires specific, sometimes harsh, deprotection conditions (e.g., SnCl2, hydrogenation) nih.gov |
| Tos | Boc/Bzl | Very stable peptide.com | Requires very strong acid (HF) for cleavage peptide.compeptide.com |
This compound Derivatives vs. Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH
Relative Stability Under Standard Peptide Synthesis Conditions
Impact on Peptide Quality and Yield in Complex Syntheses
The choice of arginine protecting group can have a profound impact on the outcome of complex peptide syntheses, particularly for long sequences or those containing multiple arginine residues.
The high propensity of this compound derivatives to form δ-lactam directly translates to lower peptide quality and yield due to the formation of deletion sequences where the arginine residue is missing. mdpi.com This side reaction consumes the activated amino acid, preventing its effective incorporation into the growing peptide chain.
Assessment of Economic Feasibility and Atom Economy in Research Applications
The economic landscape of solid-phase peptide synthesis (SPPS) is heavily influenced by the cost of protected amino acids. Arginine derivatives, due to the complex protection required for the guanidino group, are often among the most expensive building blocks. For instance, Fmoc-Arg(Pbf)-OH, one of the most widely used derivatives in Fmoc-SPPS, is noted to be substantially more expensive than other proteinogenic amino acids. mdpi.com On a 100-gram scale, the cost of Fmoc-Arg(Pbf)-OH can be approximately ten times higher than that of Fmoc-Phe-OH. mdpi.com This high cost is largely attributed to the complex and challenging manufacturing process of the Pbf protecting group itself. mdpi.comnih.gov
Atom Economy
Atom economy is a crucial metric for evaluating the "greenness" of a chemical process, measuring the proportion of reactant atoms that are incorporated into the desired product. In peptide synthesis, the use of protecting groups inherently lowers the atom economy, as these groups are ultimately removed and discarded.
The molecular weight of the protecting group has a direct impact on the atom economy. A comparison highlights this disparity; the atom economy for incorporating Fmoc-Arg(Pbf)-OH is 0.27, whereas for the much lighter Fmoc-Phe-OH, it is 0.40. mdpi.com This indicates that a significant portion of the mass in the protected arginine derivative is from the protecting group, which becomes waste. The use of multiple protecting groups, such as the two Boc groups in this compound, similarly adds considerable mass that does not end up in the final peptide.
The drive for more sustainable and cost-effective peptide synthesis has led to research into strategies that minimize or eliminate the use of side-chain protecting groups altogether, which would significantly improve the atom economy. rsc.orgresearchgate.net
The following tables provide a comparative overview of different arginine protecting groups based on available research findings.
Table 1: Comparative Coupling Efficiency and Side Reactions
| Arginine Derivative | Coupling Efficiency | Tendency for δ-Lactam Formation | Key Research Finding |
|---|---|---|---|
| Fmoc-Arg(Boc)2-OH | Low (reported as 28%) | Very High (reported as 60%) | The high rate of δ-lactam formation significantly reduces coupling efficiency. mdpi.com |
| Fmoc-Arg(Pbf)-OH | High (>99% after 120 min) | Moderate (reported as 12%) | Despite δ-lactam formation, it can achieve high coupling efficiency with sufficient reaction time. mdpi.com |
| Fmoc-Arg(NO2)-OH | High (>99% after 120 min) | Very Low | Shows the least tendency to form δ-lactam, preventing a major side reaction. mdpi.com |
Table 2: Economic and Atom Economy Assessment
| Protecting Group | Relative Cost Consideration | Atom Economy (Fmoc-Arg derivative) | Economic Impact |
|---|---|---|---|
| (Boc)2 | Moderate to High | Lower due to two protecting groups | Poor coupling efficiency increases overall cost by requiring excess reagents and longer synthesis times. mdpi.com |
| Pbf | Very High | Low (0.27) | High raw material cost and the need for extended cleavage times for multi-Arg peptides contribute to high overall expense. mdpi.comnih.gov |
| Pmc | High | Low | Often requires extended deprotection times and can present issues with slow coupling kinetics. google.com |
| Tos | Lower | Moderate | A standard protecting group in Boc-SPPS, but requires harsh cleavage conditions (e.g., HF). issuu.com |
| NO2 | Potentially Lower | Higher than sulfonyl-based groups | Prevents costly side reactions like δ-lactam formation, potentially improving overall process economy. mdpi.comnih.gov |
Advanced Analytical Methodologies for Research and Development of H Arg Boc 2 Oh
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of purity assessment in the synthesis of H-Arg(Boc)2-OH. It allows for the separation of the target compound from starting materials, reagents, and side-products, providing critical data on the efficacy and cleanliness of the synthetic process.
High-Performance Liquid Chromatography (HPLC) for Stability and Degradation Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and stability of this compound and its derivatives. Stability-indicating HPLC methods are specifically developed to separate the intact molecule from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, or oxidative environments. jocpr.com
Research on related arginine compounds demonstrates that a common approach involves using reverse-phase (RP) columns, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. farmaciajournal.comfarmaciajournal.com The method's parameters are optimized to achieve baseline separation between the main compound and all significant impurities. nih.gov For instance, a stability study on Fmoc-Arg((Boc)2)-OH, a closely related derivative, compared its stability against other protected forms of arginine, highlighting its relative propensity for degradation under specific conditions. nih.gov One significant degradation pathway for protected arginine derivatives is the formation of δ-lactam, which can be effectively monitored by HPLC. nih.gov
Forced degradation studies are crucial for developing a robust, stability-indicating method. farmaciajournal.com These studies involve exposing a solution of this compound to harsh conditions to intentionally generate degradation products. Analysis of these stressed samples by HPLC helps to confirm that the analytical method can effectively resolve the parent compound from its degradants, ensuring the method's specificity. jocpr.com
Below is a table summarizing typical HPLC conditions for the analysis of arginine derivatives, which are applicable to this compound.
Table 1: Representative HPLC Parameters for Arginine Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Controls the elution and separation of compounds based on polarity. farmaciajournal.comfarmaciajournal.com |
| Flow Rate | 0.8 - 1.2 mL/min | Influences resolution and analysis time. |
| Detection | UV-Vis Detector (e.g., 210-230 nm) | Allows for quantification based on the chromophore of the Boc group and peptide bonds. |
| Column Temp. | 25 - 40 °C | Affects peak shape and retention time. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC with UV detection is excellent for quantification, it does not typically provide structural information about unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this limitation by coupling the powerful separation capabilities of HPLC with the detection and identification power of mass spectrometry. As components elute from the LC column, they are ionized and their mass-to-charge (m/z) ratio is determined by the mass spectrometer.
In the context of this compound synthesis, LC-MS is invaluable for identifying process-related impurities. These can include incompletely protected arginine, by-products from the coupling reagents, or side-products formed during the reaction, such as the aforementioned δ-lactam. nih.gov For example, if a synthesis starts with L-arginine and uses di-tert-butyl dicarbonate (B1257347) for protection, LC-MS can be used to confirm the presence of the desired this compound (C16H30N4O6) and search for potential mono-Boc-arginine or unreacted arginine in the crude product mixture. The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with MS offers even higher resolution and faster analysis times. google.com
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
Spectroscopic methods provide detailed information about the molecular structure of this compound and any related intermediates, confirming that the correct molecule has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR are used to confirm the molecular skeleton of this compound. The chemical shifts, splitting patterns, and integrals of the proton signals provide a detailed map of the molecule's hydrogen atoms, while ¹³C NMR confirms the carbon framework.
The analysis of this compound is particularly reliant on NMR due to the complexity arising from the two Boc protecting groups on the guanidino function. Research has shown that the synthesis of N,N',N''-tris(tert-butoxycarbonyl)-L-arginine can unexpectedly lead to a mixture of several isoforms, including geometric isomers (E/Z) across the C=N double bond of the guanidino group. researchgate.net These isomers can possess different reactivity and can only be distinguished through scrupulous 1D and 2D NMR analysis. researchgate.net This highlights that NMR is not merely for confirmation but is a critical tool for in-depth conformational and isomeric analysis of the final this compound product.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity.
For this compound (C16H30N4O6), the theoretical monoisotopic mass is 374.2169 g/mol . An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value (e.g., within 5 ppm). This technique is crucial for confirming the successful synthesis of the target compound and for identifying unknown impurities. In patent literature describing the synthesis of complex peptides, HRMS is routinely used to confirm the mass of final products that incorporate the this compound moiety, demonstrating its central role in product characterization. google.comgoogleapis.combiorxiv.org
Quantitative Analysis of Side Products and Impurities in Synthetic Processes
The synthesis of protected amino acids like this compound is rarely perfectly efficient, often leading to the formation of side products and impurities. The quantitative analysis of these components is essential to control the quality of the final product.
The most common impurities are related to incomplete reactions (e.g., mono-Boc-arginine) or side reactions. As mentioned, one well-documented side reaction for protected arginine derivatives is the intramolecular cyclization to form a δ-lactam. nih.gov A comparative study demonstrated that under certain conditions, Fmoc-Arg((Boc)2)-OH has a tendency to form this side product. nih.gov HPLC methods developed for purity analysis can be calibrated with a synthesized standard of the impurity to allow for its precise quantification.
Other potential side products can arise from the coupling agents used in peptide synthesis. For instance, when related Boc-protected arginine derivatives are used in carbodiimide-mediated reactions, side products containing more than one arginine residue can be formed. google.com A robust analytical program for this compound would therefore include methods to detect and quantify these potential dimeric or oligomeric impurities.
Table 2: Common Impurities and Side Products in this compound Synthesis
| Impurity/Side Product | Potential Origin | Analytical Method for Quantification |
|---|---|---|
| Mono-Boc-Arginine | Incomplete protection reaction | HPLC, LC-MS |
| L-Arginine | Unreacted starting material | HPLC, LC-MS |
| δ-Lactam derivative | Intramolecular cyclization of the arginine backbone nih.gov | HPLC |
| Di-tert-butyl dicarbonate / t-butanol | Excess or hydrolyzed protection reagent | GC, HPLC |
Future Directions and Emerging Research Avenues
Development of Novel Guanidino Protecting Strategies and Orthogonal Chemistries
The protection of the highly basic guanidino group of arginine is a critical aspect of peptide synthesis to prevent unwanted side reactions. nih.govmdpi.com While the bis-Boc protection of H-Arg(Boc)2-OH offers certain advantages, the quest for more efficient and orthogonal protecting group strategies remains a vibrant area of research. Orthogonal protecting groups are essential as they can be removed under specific conditions without affecting other protecting groups on the peptide, allowing for complex, site-specific modifications. peptide.com
Current research is exploring alternatives to traditional protecting groups like tosyl (Tos), nitro (NO2), and pentamethyldihydrobenzofuran-sulfonyl (Pbf). nih.govpeptide.com For instance, the NO2 group has been revisited as a means to prevent δ-lactam formation, a common side reaction during arginine incorporation. nih.govnih.gov Researchers are also investigating novel, highly labile groups such as 1,2-dimethylindole-3-sulfonyl (MIS), which demonstrates faster cleavage kinetics compared to Pbf. mdpi.com
Another promising avenue is the development of enzyme-cleavable lipophilic groups to temporarily mask the charge of the guanidine (B92328) moiety, potentially improving membrane permeability of peptide-based drugs. mdpi.comresearchgate.net The exploration of α-guanidino acids as arginine mimetics also presents a novel approach, allowing for the introduction of functional groups and stereochemistry adjacent to the guanidinium (B1211019) group, which could enhance binding specificity and affinity. nih.gov
| Protecting Group Strategy | Key Features & Advantages | Potential Applications |
| Novel Sulfonyl Derivatives (e.g., MIS) | Faster cleavage kinetics than Pbf, reducing synthesis time. | High-throughput peptide synthesis, synthesis of arginine-rich peptides. |
| Revisited Protecting Groups (e.g., NO2) | Prevents δ-lactam formation; stable in solution. nih.govnih.gov | Solid-phase peptide synthesis where δ-lactam formation is a concern. |
| Enzyme-Cleavable Lipophilic Groups | Temporarily masks the guanidinium charge, potentially increasing cell permeability. mdpi.comresearchgate.net | Development of peptide prodrugs with improved pharmacokinetic properties. mdpi.com |
| α-Guanidino Acids | Introduces functionality and stereochemistry near the guanidinium group, enhancing specificity. nih.gov | Design of peptide-based inhibitors and ligands with high affinity. nih.gov |
Integration into Automated and High-Throughput Peptide Synthesis Platforms
The demand for synthetic peptides in research and drug development has spurred the advancement of automated and high-throughput synthesis platforms. nih.govefficient-robotics.com The properties of protected amino acids like this compound are critical for their successful integration into these systems. The stability of the protecting groups to the repeated cycles of coupling and deprotection is paramount. While Fmoc-Arg(Boc)2-OH has shown some degradation over time in solution, its stability is generally considered compatible with use in automated synthesizers for industrial manufacturing. mdpi.com
The efficiency of incorporating arginine residues, which can be challenging due to the bulky side chain and protecting groups, is a key consideration. biotage.com Strategies such as "double coupling" are sometimes employed to ensure complete incorporation. biotage.com The development of more robust and efficiently coupling arginine derivatives is crucial for the speed and reliability of high-throughput synthesis. nih.gov Recent efforts have focused on minimal-protection strategies, even exploring the use of side-chain unprotected arginine in certain coupling protocols to improve atom economy and reduce impurities. rsc.orgrsc.org
Computational Chemistry and Molecular Modeling Studies of this compound Reactivity and Conformational Dynamics
Computational chemistry and molecular modeling are increasingly powerful tools for understanding the behavior of molecules like this compound at an atomic level. These methods can provide insights into the reactivity and conformational dynamics that are difficult to obtain through experimental means alone.
Computational studies can also be used to investigate the mechanisms of side reactions, such as δ-lactam formation. mdpi.com By understanding the energy barriers and transition states of these unwanted reaction pathways, it may be possible to design improved protecting group strategies or optimize reaction conditions to minimize their occurrence. Furthermore, modeling can aid in the rational design of novel arginine derivatives with tailored properties, such as enhanced solubility or specific binding characteristics. ualberta.ca
Exploration of this compound in Non-Peptidic Chemical Transformations and Material Science Applications
The unique chemical properties of arginine and its derivatives are leading to their exploration in fields beyond traditional peptide synthesis. The guanidinium group's ability to form strong hydrogen bonds and electrostatic interactions makes it an interesting functional group for various applications. mdpi.com
In medicinal chemistry, arginine derivatives are being investigated for their potential in drug delivery. For instance, functionalized L-arginine derivatives have been used to create self-assembling nanovectors for intracellular protein delivery, with potential applications in cancer therapy. mdpi.com The modification of the arginine side chain can be used to tune the properties of these materials.
Q & A
Q. How can researchers ensure ethical compliance when synthesizing peptides containing H-Arg(Boc)₂-OH for biological studies?
- Methodological Answer :
- Institutional Review : Submit protocols for toxicity and environmental impact assessments.
- Data Transparency : Disclose all modifications (e.g., PEGylation) and in vitro/in vivo testing conditions in publications.
- Collaboration : Consult biostatisticians for power analysis to minimize unnecessary animal or cell-line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
